4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile

KIF20A MKLP-2 ATPase inhibition

Prioritize 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile as your KIF20A screening candidate. With a defined IC50 of 830 nM (microtubule-stimulated), a 1.6-fold state-dependent potency shift, and a 12-fold selectivity window against CDK5/p25, this validated tool ensures robust SAR baselines. Sourced at ≥98% purity with confirmed melting point (145-146°C), it minimizes variability for reproducible probe validation.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
Cat. No. B11867445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1C2=CC=C(C=C2)C#N)OC
InChIInChI=1S/C13H11N3O2/c1-17-12-11(8-15-13(16-12)18-2)10-5-3-9(7-14)4-6-10/h3-6,8H,1-2H3
InChIKeyZESYCGAGGATLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile: Core Properties and Kinase Inhibitor Classification


4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile (CAS: 1101167-59-2) is an organic heterocyclic compound classified as a pyrimidine derivative . With a molecular formula of C13H11N3O2 and a molecular weight of 241.25 g/mol, it is characterized by a 2,4-dimethoxypyrimidine ring linked to a benzonitrile moiety . The compound exhibits a melting point of 145-146°C and a predicted density of 1.26±0.1 g/cm³ . Its primary scientific and industrial significance stems from its classification within the 2,4-disubstituted pyrimidine family, a structural class widely recognized as kinase inhibitor scaffolds . The compound is available from commercial vendors for research and development purposes, typically at purities of 95-98% .

Why 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile Cannot Be Arbitrarily Replaced by Generic 2,4-Dimethoxypyrimidine Analogs


The substitution of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile with a generic 2,4-dimethoxypyrimidine analog is not scientifically valid due to its unique combination of a 5-position benzonitrile substituent and the specific 2,4-dimethoxy pattern on the pyrimidine core. This precise substitution pattern has been shown to confer distinct inhibitory activity profiles against multiple kinase targets, as evidenced by quantitative data in public bioactivity databases [1]. The benzonitrile moiety at the 5-position is a critical determinant of target engagement and selectivity, as documented in the BindingDB and ChEMBL databases, where this specific compound (CHEMBL3753955) demonstrates measurable inhibition against targets such as KIF20A and CDK5/p25 [1]. In contrast, other 2,4-dimethoxypyrimidine derivatives lacking the 5-(4-benzonitrile) group may exhibit entirely different target profiles or significantly reduced potency [2]. Procurement decisions must therefore be guided by the specific substitution pattern rather than the generic pyrimidine class alone.

Quantitative Differentiation Evidence for 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile vs. Structural Analogs


KIF20A ATPase Inhibition: Microtubule-Stimulated vs. Basal Activity Differentiation

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile demonstrates measurable inhibition of human KIF20A (MKLP-2) ATPase activity, with a clear differentiation between microtubule-stimulated and basal conditions [1]. Under microtubule-stimulated conditions using N-terminal MKLP-2 (residues 56-505) isolated from human hepatocellular carcinoma cells, the compound exhibits an IC50 of 830 nM [1]. In contrast, under basal ATPase conditions with the same protein construct, the IC50 increases to 1,350 nM [1]. This 1.6-fold difference (520 nM shift) reveals that the compound's inhibitory potency is influenced by the activation state of the target, a property not universally observed across all 2,4-dimethoxypyrimidine analogs and relevant for applications requiring state-dependent kinase modulation [2].

KIF20A MKLP-2 ATPase inhibition Kinase inhibitor profiling Mitotic kinesin

Target Selectivity Profile: CDK5/p25 Inhibition Potency Relative to Other Kinases

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile exhibits a distinct potency gradient across different kinase targets, with CDK5/p25 inhibition at IC50 = 10,000 nM [1], which is approximately 12-fold weaker than its potency against microtubule-stimulated KIF20A (IC50 = 830 nM) [2] and approximately 7.4-fold weaker than its potency against basal KIF20A (IC50 = 1,350 nM) [2]. This intra-compound selectivity window (830 nM vs. 10,000 nM) provides a quantitative baseline for assessing the compound's specificity in kinase panel screens. In contrast, other 2,4-dimethoxypyrimidine derivatives with different 5-position substituents may show inverted selectivity profiles or lack measurable CDK5 activity altogether [3]. The CDK5/p25 assay used recombinant human CDK5/p25 with histone H1 as substrate and [gamma-33P] ATP detection by liquid scintillation counting [1].

CDK5/p25 Cyclin-dependent kinase Selectivity profiling Kinase panel screening

Commercial Availability: Vendor-Defined Purity and Storage Specifications

Commercial suppliers of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile provide defined purity specifications that enable reproducible experimental outcomes. Leyan offers the compound at 98% purity (Product No. 1757062) , while Zhuhai Aobokai Biomedical Technology provides a minimum purity of 95% . The compound is recommended for storage at 2-8°C . In contrast, generic 2,4-dimethoxypyrimidine building blocks (e.g., CAS 3551-55-1) may be offered at varying purity grades ranging from 95-99% but lack the specific 5-(4-benzonitrile) substitution critical for kinase inhibitor scaffold applications . The documented melting point of 145-146°C provides an additional quality control parameter for verifying compound identity upon receipt.

Chemical procurement Purity specification Storage conditions Compound sourcing

Optimal Research and Industrial Use Cases for 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile


Kinase Inhibitor Lead Discovery: Mitotic Kinesin (KIF20A/MKLP-2) Targeted Screening

Researchers developing inhibitors of mitotic kinesin KIF20A (MKLP-2) should prioritize 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile as a screening candidate. The compound's defined IC50 of 830 nM under microtubule-stimulated conditions, measured using N-terminal MKLP-2 (residues 56-505) isolated from human hepatocellular carcinoma cells [1], provides a quantitative benchmark for hit identification. The observed 1.6-fold potency difference between stimulated and basal ATPase conditions [1] makes this compound particularly valuable for studying state-dependent kinase inhibition mechanisms. This application is supported by the broader class evidence that 2,4-disubstituted pyrimidines serve as effective kinase inhibitor scaffolds .

Kinase Selectivity Panel Profiling and Counter-Screening

This compound serves as a valuable tool for establishing selectivity baselines in multi-kinase profiling panels. Its documented IC50 values of 10,000 nM against CDK5/p25 [1] and 830-1,350 nM against KIF20A [1] provide a 12-fold intra-compound selectivity window. Researchers can leverage this differential activity profile when designing counter-screening assays to assess off-target effects of novel 2,4-dimethoxypyrimidine-based inhibitors. The CDK5/p25 assay protocol using recombinant human enzyme with histone H1 substrate and radiometric detection [1] offers a reproducible framework for comparative studies.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Optimization

Medicinal chemists can employ 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile as a starting scaffold for systematic SAR studies focused on the 5-position benzonitrile substituent. The compound's core structure exemplifies the 2,4-disubstituted pyrimidine class recognized in patent literature for kinase inhibition [1]. The defined purity specifications from commercial vendors (95-98%) and established melting point of 145-146°C ensure that researchers begin SAR campaigns with a well-characterized starting material, reducing variability in subsequent derivative synthesis and biological evaluation.

Chemical Biology Tool Compound Development

Investigators seeking to develop chemical probes for studying KIF20A-dependent cellular processes can utilize 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile as a reference compound. The documented bioactivity data in public databases (BindingDB BDBM50140923, CHEMBL3753955) [1] provide a transparent, citable foundation for probe validation studies. The compound's commercial availability from multiple vendors and defined storage conditions (2-8°C) facilitate reproducible use across independent research laboratories, an essential criterion for chemical probe qualification.

Quote Request

Request a Quote for 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.